molecular formula C17H19NO2 B14210796 N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide CAS No. 823817-61-4

N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide

Cat. No.: B14210796
CAS No.: 823817-61-4
M. Wt: 269.34 g/mol
InChI Key: ZVRZEMVJATTZSW-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a phenylpropan-1-imine group, and an N-oxide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide typically involves the reaction of 4-methoxybenzylamine with 3-phenylpropanal under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the N-oxide functional group. Common oxidizing agents used in this synthesis include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

    Substitution: The methoxy group and the phenylpropan-1-imine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce higher-order N-oxide derivatives, while reduction reactions yield the corresponding amine.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s structure allows it to interact with cellular membranes and potentially disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide can be compared with other similar compounds, such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

These compounds share similar structural features but differ in their functional groups and overall reactivity. This compound is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

823817-61-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenylpropan-1-imine oxide

InChI

InChI=1S/C17H19NO2/c1-20-17-11-9-16(10-12-17)14-18(19)13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-13H,5,8,14H2,1H3

InChI Key

ZVRZEMVJATTZSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[N+](=CCCC2=CC=CC=C2)[O-]

Origin of Product

United States

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